molecular formula C14H9NO2 B1270156 4-(2-Formylphenoxy)benzonitrile CAS No. 478043-88-8

4-(2-Formylphenoxy)benzonitrile

Cat. No.: B1270156
CAS No.: 478043-88-8
M. Wt: 223.23 g/mol
InChI Key: PHXACBMAMQKNJM-UHFFFAOYSA-N
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Description

4-(2-Formylphenoxy)benzonitrile: is an organic compound with the molecular formula C14H9NO2 . It belongs to the family of benzonitriles and is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is a white crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenoxy)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2-Formylphenoxy)benzonitrile can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products:

    Oxidation: 4-(2-Carboxyphenoxy)benzonitrile

    Reduction: 4-(2-Hydroxyphenoxy)benzonitrile

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(2-Formylphenoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The formyl group can participate in reactions with nucleophiles, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 4-(4-Formylphenoxy)benzonitrile
  • 2-(4-Formylphenoxy)benzonitrile

Comparison: 4-(2-Formylphenoxy)benzonitrile is unique due to the position of the formyl group on the phenoxy ring. This positional difference can significantly influence the compound’s chemical reactivity and interactions. For example, 4-(4-Formylphenoxy)benzonitrile has the formyl group in the para position, which may result in different steric and electronic effects compared to the ortho position in this compound.

Properties

IUPAC Name

4-(2-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXACBMAMQKNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363118
Record name 4-(2-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478043-88-8
Record name 4-(2-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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